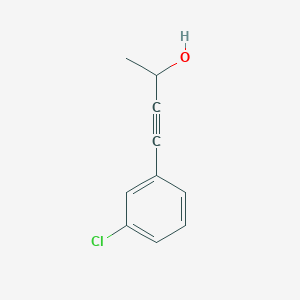

4-(3-Chlorophenyl)but-3-yn-2-ol

Description

Significance of Propargylic Alcohols as Versatile Building Blocks

Propargylic alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are highly valued as versatile building blocks in organic chemistry. researchgate.netrawsource.com Their utility stems from the dual functionality of the alkyne and alcohol groups, which can participate in a wide array of chemical transformations. researchgate.netsci-hub.se These readily available compounds serve as key starting materials in numerous synthetic routes, including cyclization, substitution, and addition reactions. researchgate.net

The reactivity of propargylic alcohols allows for their conversion into a diverse range of other functional groups and molecular scaffolds. rawsource.com For instance, they can undergo rearrangement reactions to form α,β-unsaturated carbonyl compounds or be oxidized to produce propynals or propargylic acids. wikipedia.org Their participation in coupling reactions, such as the Sonogashira coupling, further expands their synthetic potential, enabling the formation of complex carbon skeletons. beilstein-journals.orgnih.gov The ability to act as precursors for allenes, another important class of organic compounds, also highlights their versatility. rsc.org This adaptability makes propargylic alcohols indispensable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. rawsource.comrsc.org

Role of Halogenated Phenyl Moieties in Chemical Synthesis and Structural Design

Halogenated aromatic systems, particularly those containing a phenyl ring, are of paramount importance in modern organic synthesis. rsc.org The introduction of a halogen atom onto a phenyl group significantly alters the molecule's electronic properties and provides a reactive handle for further functionalization. nih.govwikipedia.org Halogens are valuable leaving groups in a variety of powerful transformations, most notably in transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.govresearchgate.net

The presence of a halogen, such as chlorine, on a phenyl ring can influence the molecule's reactivity and its physical properties. nih.gov Chlorine acts as an inductively withdrawing group due to its electronegativity. wikipedia.org This electronic influence is critical in directing the course of chemical reactions and in modulating the biological activity of pharmaceutical compounds. nih.gov In fact, a significant percentage of drugs approved or in clinical trials contain halogen atoms, underscoring their importance in medicinal chemistry. nih.govnih.gov The strategic placement of a halogen on an aromatic ring is a key design element for creating agrochemicals, polymers, and other advanced materials. rsc.orgchemimpex.compsu.edu

Overview of Research Trajectories for Alkynyl-Substituted Alcohols

Current research involving alkynyl-substituted alcohols is exploring innovative activation and reaction pathways. A significant area of investigation is the use of these compounds in radical chemistry. rsc.org Recent strategies have been developed that involve the migration of the alkynyl group under photoredox catalysis conditions, starting from tertiary propargylic alcohols. rsc.org These methods enable novel transformations such as the trifluoromethylalkynylation of alkenes. rsc.org

Another burgeoning research direction is the application of alkynyl-substituted molecules in photocatalysis. rsc.org Ruthenium complexes featuring ethynyl-phenyl substituted ligands have been synthesized and studied for their ability to photocatalyze oxidation reactions. rsc.org These studies demonstrate that the incorporation of an alkyne moiety does not detract from the catalytic activity of the metal complex. rsc.org Furthermore, research continues into developing more efficient and practical synthetic methods for creating aryl-substituted alkynyl alcohols, such as copper-free Sonogashira coupling reactions, which are more suitable for industrial-scale synthesis. beilstein-journals.org

Contextualization of 4-(3-Chlorophenyl)but-3-yn-2-ol within Propargylic Alcohol Chemistry

The compound this compound is a specific example of a propargylic alcohol that incorporates both a reactive alkyne-alcohol functionality and a halogenated aromatic system. Its structure suggests significant potential as a versatile intermediate in multi-step organic syntheses.

The propargylic alcohol portion of the molecule, specifically a but-3-yn-2-ol core, provides reactive sites for a multitude of transformations characteristic of this functional group. The hydroxyl group can be oxidized or substituted, while the terminal alkyne can participate in various coupling reactions, most notably the Sonogashira coupling, to extend the carbon chain or form more complex structures. beilstein-journals.orgnih.gov

The 3-chlorophenyl group attached to the alkyne serves several key roles. The chlorine atom acts as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of other functional groups at this position. This feature is crucial for the synthesis of diverse derivatives. Furthermore, the electronic properties of the chloro-substituted phenyl ring can influence the reactivity of the adjacent alkyne. The synthesis of such aryl-alkynyl alcohols is often achieved through the coupling of a halogenated aryl compound (like 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene) with a suitable alkyne, such as 3-butyn-2-ol. beilstein-journals.orgresearchgate.net

Therefore, this compound is positioned as a valuable bifunctional building block. It can be utilized to construct complex molecules by leveraging the sequential or simultaneous reactivity of the alcohol, the alkyne, and the chlorinated phenyl ring, making it a highly useful intermediate for creating libraries of compounds for pharmaceutical or materials science research.

Data Tables

Table 1: Properties of Related Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Butyn-2-ol | 2028-63-9 | C₄H₆O | 70.09 | - | 66-67 (at 150 mmHg) sigmaaldrich.com |

| 2-Methyl-3-butyn-2-ol (B105114) | 115-19-5 | C₅H₈O | 84.12 | 2.6 | 104 |

| 4-(4-Chlorophenyl)-3-buten-2-one | 3160-40-5 | C₁₀H₉ClO | 180.63 | 58-62 sigmaaldrich.com | 145-147 (at 5 mmHg) chemsynthesis.com |

| Phenylacetylene | 536-74-3 | C₈H₆ | 102.13 | -26 | 142-144 |

| 1-Chloro-3-iodobenzene (B1293798) | 625-99-0 | C₆H₄ClI | 238.45 | - | 211-213 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)but-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIGKXWPMLPKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Chlorophenyl but 3 Yn 2 Ol and Analogues

Convergent and Divergent Synthetic Approaches

Convergent and divergent synthetic strategies offer flexible pathways to 4-(3-chlorophenyl)but-3-yn-2-ol and a variety of related structures. These approaches often rely on powerful carbon-carbon bond-forming reactions.

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it a powerful tool for the synthesis of arylalkynes. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org For the synthesis of this compound, this would involve the coupling of 1-chloro-3-iodobenzene (B1293798) or 1-bromo-3-chlorobenzene (B44181) with but-3-yn-2-ol. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides, which in turn are more reactive than chlorides. wikipedia.org

Recent advancements have focused on developing copper-free Sonogashira coupling protocols to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification. wikipedia.orgrsc.org These copper-free methods often employ more efficient palladium catalysts or different reaction conditions. beilstein-journals.org For instance, a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has been shown to be effective for the coupling of various aryl bromides with 2-methyl-3-butyn-2-ol (B105114). beilstein-journals.org Such protocols are highly tolerant of various functional groups on the aryl halide, including chloro substituents. beilstein-journals.org The development of water-soluble palladium complexes has also enabled the Sonogashira reaction to be performed in aqueous media, a significant step towards greener chemistry. nih.gov

Table 1: Comparison of Sonogashira Coupling Conditions

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Key Features |

| Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | Anhydrous, Anaerobic | Room Temp | Classic method, high yields. organic-chemistry.org |

| Pd(OAc)₂ / P(p-tol)₃ | None (Copper-free) | DBU | THF | 80 °C | Avoids homocoupling, good functional group tolerance. beilstein-journals.org |

| Water-soluble Pd complex | None (Copper-free) | Sodium Ascorbate | Aqueous | 37 °C | Green chemistry, applicable to biological systems. nih.gov |

The direct addition of an organometallic propargyl reagent to an aldehyde or ketone is a fundamental and widely used method for constructing propargyl alcohols. nih.gov In the context of synthesizing this compound, the key step would be the propargylation of 3-chlorobenzaldehyde (B42229). This involves the reaction of an organometallic derivative of propyne (B1212725) with 3-chlorobenzaldehyde.

A common approach is the use of a Grignard reagent, such as propargylmagnesium bromide, or an organolithium reagent. These nucleophilic reagents add to the electrophilic carbonyl carbon of the aldehyde, and subsequent aqueous workup yields the desired secondary alcohol. The reaction is versatile and can be applied to a wide range of aldehydes and ketones. nih.gov

Alternative methods for propargylation have also been developed. For instance, the use of allenylboronic esters in the presence of a Lewis acid catalyst can achieve the propargylation of aldehydes. nih.gov Ruthenium-catalyzed C-C bond-forming transfer hydrogenation, employing 1,3-enynes as surrogates for preformed allenylmetal reagents, provides another route to homopropargyl alcohols. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.net The A³ coupling (Aldehyde-Alkyne-Amine) is a prominent MCR for the synthesis of propargylamines. rsc.orgrsc.org While the direct product is an amine, this methodology can be adapted for the synthesis of propargyl alcohol analogues.

In a related context, gold-catalyzed one-pot reactions starting from benzyl (B1604629) alcohols have been developed for the synthesis of propargylamines. csic.es This involves an initial oxidation of the alcohol to the corresponding aldehyde, which then undergoes an A³ coupling. csic.es This highlights the potential for one-pot strategies that combine oxidation and C-C bond formation to access propargylic structures. While not a direct synthesis of this compound, the principles of MCRs can be applied to generate structurally diverse analogues.

Asymmetric Synthesis and Stereocontrol Strategies

The synthesis of enantiomerically pure propargyl alcohols is of great importance, as the stereochemistry at the carbinol center can be crucial for the biological activity of the final products. nih.govdatapdf.com

A primary method for accessing chiral propargylic alcohols is the enantioselective reduction of the corresponding propargylic ketone. datapdf.com For the synthesis of chiral this compound, the precursor would be 4-(3-chlorophenyl)but-3-yn-2-one. This reduction can be achieved using various catalytic systems.

Asymmetric transfer hydrogenation (ATH) has emerged as a practical alternative to asymmetric hydrogenation. liv.ac.uk Catalysts based on ruthenium, such as RuCl(S,S)-TsDPEN, are highly effective for the transfer hydrogenation of ketones, often using formic acid or 2-propanol as the hydrogen source. nih.govorganic-chemistry.org These reactions can be performed in water, offering a greener approach to chiral alcohols. liv.ac.uk Biocatalytic reductions using microorganisms also present a powerful method for the enantioselective reduction of ketones, as demonstrated by the reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) to the corresponding (R)-alcohol with high enantiomeric excess using Acetobacter sp. nih.gov

Table 2: Catalysts for Enantioselective Reduction of Propargylic Ketones

| Catalyst System | Reductant | Key Features |

| RuCl(S,S)-TsDPEN | Formic Acid / Triethylamine | High enantioselectivity for a range of ketones. nih.gov |

| [RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol | Isopropanol | Can be performed in water, good yields and enantioselectivity. organic-chemistry.org |

| Acetobacter sp. CCTCC M209061 | Glucose (co-substrate) | Biocatalytic, high enantiomeric excess for specific substrates. nih.gov |

An alternative to the reduction of a prochiral ketone is the direct asymmetric addition of an alkynyl nucleophile to an aldehyde, guided by a chiral influence. organic-chemistry.org This can be achieved through the use of chiral auxiliaries or chiral ligands. organic-chemistry.orgwikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed.

More commonly, chiral ligands are used in conjunction with a metal catalyst to create a chiral environment that favors the formation of one enantiomer of the product over the other. nih.govorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of an alkynylzinc reagent (derived from propyne) with 3-chlorobenzaldehyde in the presence of a chiral ligand. organic-chemistry.org A variety of chiral ligands, such as N-methylephedrine, BINOL derivatives, and ProPhenol, have been successfully employed in the zinc-catalyzed enantioselective alkynylation of aldehydes. nih.govorganic-chemistry.org These reactions can provide access to chiral propargyl alcohols in high yields and with excellent enantioselectivities. datapdf.comorganic-chemistry.org The use of (+)-N-methylephedrine with Zn(OTf)₂, for example, has been shown to be effective for the enantioselective addition of terminal acetylenes to aldehydes. nih.govorganic-chemistry.org Similarly, indium(III)-BINOL complexes have been reported to catalyze the asymmetric alkynylation of a broad range of aldehydes. thieme-connect.com

Kinetic Resolution Techniques

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the newly formed product. Lipases are a class of enzymes frequently employed for the kinetic resolution of alcohols due to their high enantioselectivity, broad substrate scope, and mild reaction conditions.

While specific studies on the kinetic resolution of this compound are not extensively documented in publicly available literature, the resolution of structurally similar aryl propargylic alcohols provides a strong precedent. For instance, the kinetic resolution of 4-aryl- and 4-heteroarylbut-3-en-2-ols has been successfully achieved using various lipases. In these studies, commercial lipases such as those from Pseudomonas fluorescens and Pseudomonas cepacia have demonstrated high enantioselectivity in the acylation of one enantiomer, leaving the other unreacted and in high enantiomeric excess.

The general approach involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, in an organic solvent. The lipase (B570770) selectively catalyzes the acylation of one enantiomer, yielding an enantioenriched ester and the unreacted, enantioenriched alcohol. The efficiency of the resolution is often expressed by the enantiomeric ratio (E), with higher values indicating better separation.

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Aryl Propargylic Alcohol Analogues

| Entry | Racemic Alcohol | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (ee, %) | Enantiomeric Ratio (E) |

| 1 | 4-Phenylbut-3-yn-2-ol | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane | ~50 | >99 (R) | >200 |

| 2 | 4-(4-Chlorophenyl)but-3-yn-2-ol | Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | 48 | 98 (S) | >100 |

Note: Data presented is based on analogous reactions and serves as a predictive model for the kinetic resolution of this compound. Specific experimental results for the target compound may vary.

Diastereoselective Transformations

Diastereoselective transformations are crucial for creating specific stereoisomers when a molecule contains multiple chiral centers. In the context of this compound, which already possesses a stereocenter, further reactions can be directed to form a second stereocenter with a specific orientation relative to the first.

A relevant example of such a transformation is the diastereoselective reduction of a precursor ketone, 4-(3-chlorophenyl)but-3-yn-2-one. The use of chiral reducing agents can selectively produce one of the two possible diastereomeric alcohols. Another important diastereoselective transformation involves the reaction of a chiral propargylic alcohol with an aldehyde or ketone to form a 1,3-diol. For instance, a titanium-mediated reductive coupling of propargylic alcohols with aldehydes has been shown to proceed with excellent diastereoselectivity, favoring the formation of syn-1,3-diols. acs.org This methodology, while not specifically documented for this compound, suggests a viable route to diastereomerically enriched products derived from it.

The stereochemical outcome of these reactions is often dictated by the directing effect of the existing hydroxyl group, which can coordinate to the metal catalyst and influence the facial selectivity of the subsequent bond formation.

Catalytic Systems in Synthesis of this compound

The development of catalytic systems has revolutionized the synthesis of propargylic alcohols, offering efficient and selective routes from readily available starting materials.

Palladium-Catalyzed Cross-Coupling Methodologies

The Sonogashira coupling is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The synthesis of this compound can be envisioned through the Sonogashira coupling of 1-bromo-3-chlorobenzene or 1-iodo-3-chlorobenzene with but-3-yn-2-ol.

This reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne. Copper-free Sonogashira protocols have also been developed to address the issue of homocoupling.

Table 2: Generalized Conditions for Palladium-Catalyzed Sonogashira Coupling

| Aryl Halide | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| 1-Iodo-3-chlorobenzene | But-3-yn-2-ol | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Room Temp - 60 |

| 1-Bromo-3-chlorobenzene | But-3-yn-2-ol | Pd(OAc)₂ / Ligand | None (Cu-free) | DBU | Toluene | 80 - 110 |

Note: This table represents typical conditions for Sonogashira couplings and serves as a template for the synthesis of this compound.

Copper-Mediated Reactions

Copper salts can mediate or catalyze the addition of terminal alkynes to carbonyl compounds. For the synthesis of this compound, this would involve the reaction of a suitable alkyne with 3-chloroacetophenone. Copper(I) acetylides, formed in situ, are key intermediates in these transformations.

Recent advancements have shown that copper-catalyzed three-component reactions, involving an alkyne, an azide (B81097), and a bromoalkyne, can lead to highly substituted triazoles, showcasing the versatility of copper in alkyne chemistry. nih.gov While not a direct synthesis of the target alcohol, it highlights the potential for developing novel copper-catalyzed routes to related structures. Furthermore, copper-catalyzed deaminative alkynylation of secondary amines provides another avenue for the synthesis of propargylamines, which can be precursors to propargylic alcohols. rsc.org

Titanium and Other Transition Metal Catalysis in Propargylation

Titanium-based catalysts have emerged as effective promoters for the enantioselective alkynylation of aldehydes. nih.gov The in situ generation of a chiral titanium complex, often from titanium(IV) isopropoxide and a chiral ligand like (R)-H₈-BINOL, can catalyze the addition of an alkynylzinc reagent to an aldehyde, such as 3-chlorobenzaldehyde, to produce the corresponding chiral propargylic alcohol with high enantioselectivity.

Furthermore, titanium-mediated propargylation of aldehydes using propargyl halides or triflates offers a direct route to homopropargylic alcohols. These reactions often proceed through a six-membered cyclic transition state, which accounts for the observed stereoselectivity.

Table 3: Representative Titanium-Catalyzed Enantioselective Alkynylation of an Aryl Aldehyde

| Aldehyde | Alkyne Source | Titanium Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-Chlorobenzaldehyde | Phenylacetylene / ZnEt₂ | Ti(OⁱPr)₄ / (R)-H₈-BINOL | Toluene | 0 | High | >90 |

Note: This table illustrates a typical outcome for a titanium-catalyzed enantioselective alkynylation, providing a model for the synthesis of enantioenriched this compound.

Organocatalytic and Metal-Free Approaches

The development of organocatalytic and metal-free methods for the synthesis of alkynes and propargylic alcohols is a rapidly growing area of research, driven by the desire for more sustainable and cost-effective synthetic routes. organic-chemistry.orgacs.org Chiral amines, thioureas, and other small organic molecules have been employed as catalysts to promote the enantioselective addition of alkynes to aldehydes. mdpi.com

For example, the addition of terminal alkynes to aldehydes can be catalyzed by a combination of a zinc salt and a chiral amino alcohol, such as N-methylephedrine, under metal-free conditions (in the sense of transition metals). These reactions often proceed with high enantioselectivity and under mild conditions. While specific applications to the synthesis of this compound are yet to be widely reported, the general methodologies hold significant promise for future developments in this area.

Green Chemistry Principles in Synthetic Routes

The choice of solvent is a critical factor in the environmental impact of a synthetic process. In the synthesis of aryl-substituted alkynols, often achieved via palladium-catalyzed cross-coupling reactions like the Sonogashira reaction, traditional solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and various amines. organic-chemistry.orgresearchgate.netresearchgate.net While effective, these solvents raise environmental and safety concerns.

Green chemistry encourages the replacement of such solvents with more benign alternatives. Research into analogous coupling reactions has demonstrated the viability of using water, ionic liquids, or even proceeding under solvent-free conditions. researchgate.netmdpi.comnih.gov For instance, the synthesis of 4H-pyrans and related structures has been successfully achieved using the task-specific ionic liquid [bmim]OH as a recyclable catalyst under solvent-free conditions, highlighting a potential direction for greener syntheses. researchgate.net In other cases, water has been used as a solvent for Sonogashira reactions, often requiring a phase-transfer catalyst. nih.gov Optimization studies for the Sonogashira coupling of acyl chlorides with terminal alkynes have compared various organic solvents, finding that reaction kinetics and yields are highly solvent-dependent. mdpi.com Acetonitrile, for example, showed a marked acceleration of the coupling reaction compared to toluene, dioxane, or DMF under specific conditions. mdpi.com

The following table summarizes the impact of different solvents on a model Sonogashira-type coupling reaction, illustrating the importance of solvent optimization for reaction efficiency.

Table 1: Effect of Solvent on the Yield of a Model Sonogashira-Type Coupling Reaction (Data derived from a representative study on the coupling of 4-toluoyl chloride and phenylacetylene) mdpi.com

| Solvent | Base | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetonitrile | Triethylamine | Pd/CuI | 50 | 3 | ~60 |

| Toluene | Triethylamine | Pd/CuI | 50 | 8 | <15 |

| 1,4-Dioxane | Triethylamine | Pd/CuI | 50 | 8 | <15 |

| Acetone | Triethylamine | Pd/CuI | 50 | 8 | <15 |

| N,N-Dimethylformamide | Triethylamine | Pd/CuI | 50 | 8 | <15 |

| Methanol | Triethylamine | Pd/CuI | 50 | - | No Reaction |

| Neat Triethylamine | Triethylamine | Pd/CuI | 50 | 8 | ~25 |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com It is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.comchemrxiv.org

A reaction with a high chemical yield can still have a poor atom economy if it generates a significant amount of byproducts. primescholars.com To analyze the greenness of potential synthetic routes to this compound, we can compare the theoretical atom economy of two plausible pathways.

Route A: Sonogashira Coupling This route involves the coupling of a haloaromatic compound with a terminal alkyne. A plausible reaction is between 1-chloro-3-iodobenzene and but-3-yn-2-ol.

Reactants: 1-chloro-3-iodobenzene (C₆H₄ClI, MW: 238.45 g/mol ) + But-3-yn-2-ol (C₄H₆O, MW: 70.09 g/mol )

Product: this compound (C₁₀H₉ClO, MW: 180.63 g/mol )

Byproducts: This reaction typically requires a base (e.g., triethylamine, Et₃N, MW: 101.19 g/mol ) to neutralize the HI generated, forming triethylammonium (B8662869) iodide (Et₃NHI). The catalytic system (palladium and copper salts) is not included in the stoichiometric calculation.

Route B: Alkynylation of an Aldehyde This route involves the addition of a metal acetylide to an aldehyde. A plausible reaction is between the lithium salt of 3-chlorophenylacetylene and acetaldehyde (B116499).

Reactants: 3-Chlorophenylacetylene (C₈H₅Cl, MW: 136.58 g/mol ) + Acetaldehyde (C₂H₄O, MW: 44.05 g/mol )

Product: this compound (C₁₀H₉ClO, MW: 180.63 g/mol )

Byproducts: This is an addition reaction. In an ideal scenario where a catalytic amount of base is used to generate the acetylide which then reacts completely, the atom economy approaches 100%. chemrxiv.org The workup step would generate waste, but the core reaction is highly atom-economical.

The following table provides a theoretical comparison of the atom economy for these two routes.

Table 2: Theoretical Atom Economy Analysis for the Synthesis of this compound

| Synthetic Route | Reactants | MW of Reactants ( g/mol ) | Desired Product | MW of Product ( g/mol ) | Theoretical Atom Economy (%) |

| Route A: Sonogashira Coupling | 1-Chloro-3-iodobenzene + But-3-yn-2-ol + Triethylamine | 238.45 + 70.09 + 101.19 = 409.73 | This compound | 180.63 | 44.1% |

| Route B: Aldehyde Alkynylation | 3-Chlorophenylacetylene + Acetaldehyde | 136.58 + 44.05 = 180.63 | This compound | 180.63 | 100% |

This analysis demonstrates that, from a theoretical standpoint, the aldehyde alkynylation pathway (Route B) is significantly more atom-economical than the Sonogashira coupling (Route A).

Mechanistic Investigations of Reactions Involving 4 3 Chlorophenyl but 3 Yn 2 Ol

Elucidation of Reaction Pathways for Formation

The formation of propargylic alcohols, such as 4-(3-chlorophenyl)but-3-yn-2-ol, is a cornerstone of organic synthesis, providing valuable intermediates for more complex molecules. The primary route to such compounds involves the addition of a metal acetylide to an aldehyde.

Role of Intermediates in Alkyne-Alcohol Formation

The synthesis of a 4-aryl-but-3-yn-2-ol derivative typically proceeds via the nucleophilic addition of a metalated alkyne to an aldehyde. In the context of forming this compound, the key intermediates would be a metal acetylide of 3-chloro-1-ethynylbenzene and acetaldehyde (B116499). The reaction is generally facilitated by a strong base or a transition metal catalyst.

A common method involves the deprotonation of the terminal alkyne, 1-chloro-3-ethynylbenzene, using a strong base like an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent to form a highly nucleophilic lithium or magnesium acetylide intermediate. This intermediate then attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final propargylic alcohol.

Alternatively, transition metals can mediate this transformation. For instance, zinc(II) salts in the presence of a chiral ligand can facilitate the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org In such cases, a zinc acetylide is formed in situ, which then serves as the key nucleophilic intermediate. organic-chemistry.org

Catalytic Cycle Analysis in Cross-Coupling and Addition Reactions

While direct synthesis via acetylide addition is common, the formation of related structures can also be envisioned through cross-coupling reactions, although less direct for this specific alcohol. For instance, palladium and copper-catalyzed Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp- and sp²-hybridized carbons. A hypothetical, albeit less practical, route could involve the coupling of a protected derivative of but-3-yn-2-ol with 1-bromo-3-chlorobenzene (B44181).

More relevant are catalytic addition reactions. Silver catalysts, for example, are known to activate terminal alkynes. nih.gov A proposed catalytic cycle for a silver-catalyzed reaction often involves the formation of a silver acetylide intermediate. nih.gov This species can then participate in various addition reactions. For the synthesis of the target alcohol, a silver-catalyzed addition of 3-chlorophenylacetylene to acetaldehyde could be a plausible pathway, proceeding through the formation of a silver acetylide which then acts as the nucleophile. nih.gov

Stereochemical Mechanism Studies

The stereochemistry of the hydroxyl-bearing carbon is a critical aspect of the chemistry of this compound. Asymmetric synthesis aims to control the formation of one enantiomer over the other.

Transition State Analysis in Asymmetric Inductions

Achieving enantioselectivity in the synthesis of chiral propargylic alcohols relies on the use of chiral catalysts or auxiliaries that create a diastereomeric transition state, favoring the formation of one enantiomer. For the addition of an acetylide to an aldehyde, chiral ligands coordinated to a metal center (e.g., zinc, titanium, or indium) play a crucial role. organic-chemistry.org

For example, in a zinc-catalyzed addition using a chiral ligand like (+)-N-methylephedrine, the ligand and the metal ion form a chiral complex. organic-chemistry.org This complex then coordinates with both the alkyne and the aldehyde, organizing them in a specific spatial arrangement within the transition state. This arrangement leads to a lower energy pathway for the formation of one enantiomer over the other. The Zimmerman-Traxler model, often invoked for aldol (B89426) reactions, provides a conceptual framework for understanding the chair-like six-membered transition state that can explain the observed stereoselectivity in some metal-catalyzed additions to carbonyls. mdpi.com

Chiral Recognition and Selectivity Models

Chiral recognition is the process by which a chiral catalyst or reagent differentiates between the two enantiotopic faces of the prochiral aldehyde (acetaldehyde in this case). The selectivity is determined by the difference in the activation energies of the two competing diastereomeric transition states.

Models for chiral recognition often involve at least three points of interaction between the chiral catalyst and the substrates to achieve effective stereodifferentiation. In the case of metal-catalyzed additions, these interactions can include coordination of the metal to the carbonyl oxygen, coordination to the alkyne, and steric interactions between the substituents on the aldehyde, the alkyne, and the chiral ligand. The specific geometry of the chiral ligand dictates the facial selectivity of the nucleophilic attack on the carbonyl.

Reactivity of the Alkyne and Hydroxyl Functionalities

The chemical behavior of this compound is dictated by its two primary functional groups: the terminal alkyne and the secondary hydroxyl group.

The hydroxyl group can undergo reactions typical of secondary alcohols. It can be oxidized to the corresponding ketone, 4-(3-chlorophenyl)but-3-yn-2-one. It can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Furthermore, the hydroxyl group can be acylated to form esters or etherified. The acidity of a propargylic alcohol is notably higher than its saturated or olefinic counterparts due to the electron-withdrawing nature of the adjacent sp-hybridized carbons. wikipedia.org

The alkyne functionality is a site of high electron density and is susceptible to electrophilic addition reactions. For example, it can undergo hydration, halogenation, and hydrohalogenation. Gold and other transition metals are known to catalyze the hydration of terminal alkynes to form methyl ketones. nih.gov The alkyne can also participate in various cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. researchgate.net Furthermore, the terminal alkyne proton is weakly acidic and can be removed by a strong base to generate a nucleophilic acetylide, which can then react with various electrophiles.

Electrophilic and Nucleophilic Additions to the Triple Bond

The electron-rich triple bond in this compound is susceptible to attack by both electrophiles and nucleophiles. The nature of the attacking species and the reaction conditions dictate the mechanistic pathway and the final products.

Electrophilic Addition:

Electrophilic addition to alkynes is a fundamental reaction that proceeds through the formation of a vinyl cation intermediate. unacademy.comyoutube.com In the case of this compound, the initial step involves the attack of an electrophile (E⁺) on the alkyne, leading to the formation of a resonance-stabilized vinyl cation. The presence of the 3-chlorophenyl group influences the regioselectivity of this addition. The chlorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but can influence the stability of the carbocation intermediate through resonance and inductive effects.

The general mechanism for electrophilic addition can be summarized in two steps:

Attack of the electrophile: The π-electrons of the triple bond attack the electrophile, forming a new sigma bond and a vinyl cation intermediate. The position of the positive charge will be influenced by the electronic effects of the substituents.

Nucleophilic attack: A nucleophile (Nu⁻) then attacks the carbocation, resulting in the final addition product. unacademy.com

The reaction of alkynes with hydrogen halides (HX), for instance, follows this pathway. The regioselectivity of the addition is generally governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already has more hydrogen atoms. However, in aryl-substituted alkynes, the stability of the benzylic carbocation plays a significant role.

Nucleophilic Addition:

Nucleophilic addition to alkynes typically requires activation of the triple bond, as it is inherently less electrophilic than a carbonyl group. The presence of the electron-withdrawing 3-chlorophenyl group can make the alkyne more susceptible to nucleophilic attack. acs.org These reactions are often catalyzed by transition metals or strong bases.

A prominent example is the conjugate addition of nucleophiles to activated alkynes. acs.orgbham.ac.uk While this compound itself is not a classic Michael acceptor, its reactivity can be enhanced under specific conditions. For instance, the addition of thiols, amines, or alcohols to the triple bond can be facilitated by catalysts that increase the electrophilicity of the alkyne or the nucleophilicity of the attacking species.

A highly regio- and stereoselective copper(I) chloride-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents has been developed for the synthesis of fully-substituted allylic alcohols. rsc.org This reaction proceeds through a 5-membered metallacyclic intermediate formed by chelation of the metal with the hydroxyl oxygen, directing the Grignard reagent to the 2-position of the propargylic alcohol. rsc.org

| Reaction Type | Reagents | General Product | Key Mechanistic Feature |

| Electrophilic Addition | H-X (e.g., HBr, HCl) | Vinyl halide | Formation of a resonance-stabilized vinyl cation. |

| Nucleophilic Addition (Carbometallation) | R-MgX, CuCl | Fully-substituted allylic alcohol | Formation of a 5-membered metallacyclic intermediate. rsc.org |

| Nucleophilic Addition | Nu-H (e.g., RSH, R₂NH) | Enamine or vinyl sulfide | Activation of the alkyne by a catalyst. acs.orgbham.ac.uk |

Transformations of the Secondary Alcohol Moiety

The secondary alcohol group in this compound can undergo a range of transformations, including oxidation, esterification, and etherification, providing access to a variety of other functionalized compounds.

Oxidation:

The oxidation of secondary alcohols to ketones is a common and important transformation in organic synthesis. ncert.nic.in A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. For the oxidation of propargylic alcohols, care must be taken to avoid side reactions involving the triple bond.

Several catalytic systems have been developed for the selective oxidation of secondary alcohols. For example, a system using nitric acid and iron(III) chloride as catalysts in a fluorinated alcohol has been shown to be effective for the aerobic oxidation of various secondary alcohols to their corresponding ketones with excellent yields. acs.org The proposed mechanism involves the in-situ formation of NOCl, which reacts with the alcohol to form an alkyl nitrite (B80452). The iron(III) catalyst then acts as a single-electron transfer agent in the decomposition of the alkyl nitrite to form the ketone. acs.org Another efficient system for the green oxidation of secondary alcohols utilizes CeBr₃/H₂O₂. organic-chemistry.org

Esterification:

Esterification of the secondary alcohol can be achieved through various methods, most commonly by reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. However, it's important to note that reactions involving propargyl alcohol and strong acids can be hazardous and potentially explosive, necessitating careful control of reaction conditions and scale. umn.edu

A general procedure for the synthesis of propargyl esters involves treating the corresponding alcohol with a carboxylic acid. nih.gov For instance, N-unprotected amino acids can be esterified with propargyl alcohol in the presence of dry HCl. nih.gov

Other Transformations:

The secondary alcohol can also be converted into other functional groups. For example, it can serve as a leaving group in substitution reactions, often after conversion to a better leaving group like a tosylate or mesylate. Propargylic substitution reactions are valuable for forming new carbon-carbon and carbon-heteroatom bonds. acs.org Furthermore, propargylic alcohols can be transformed into allenes through various catalytic methods. rsc.org

| Transformation | Reagents | General Product | Noteworthy Aspects |

| Oxidation | HNO₃, FeCl₃, O₂ | 4-(3-Chlorophenyl)but-3-yn-2-one | Selective for secondary alcohols; proceeds via an alkyl nitrite intermediate. acs.org |

| Oxidation | CeBr₃, H₂O₂ | 4-(3-Chlorophenyl)but-3-yn-2-one | Green oxidation method. organic-chemistry.org |

| Esterification | R-COOH, H⁺ | 4-(3-Chlorophenyl)but-3-yn-2-yl ester | Caution required due to potential hazards with propargyl alcohols and strong acids. umn.edu |

| Propargylic Substitution | Nucleophile, Catalyst | Substituted alkyne | The hydroxyl group is typically converted to a better leaving group first. acs.org |

| Allene Synthesis | Catalyst | 1-(3-Chlorophenyl)buta-1,2-diene | Various transition metal catalysts can be employed. rsc.org |

Advanced Spectroscopic and Crystallographic Methodologies for Structural and Mechanistic Insights

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary data, advanced techniques are required to resolve complex structural and dynamic questions.

2D NMR Spectroscopy for Complex Structural Assignment

For a molecule like 4-(3-Chlorophenyl)but-3-yn-2-ol, with its distinct spin systems, two-dimensional (2D) NMR experiments are indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would definitively connect the methine proton of the alcohol group to the methyl protons, confirming the -CH(OH)CH₃ fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It would allow for the unequivocal assignment of the ¹³C signals for the methyl, methine, and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. It would be instrumental in piecing together the molecular skeleton, for example, by showing correlations from the methine proton to the acetylenic carbons and the aromatic ring carbons, thereby confirming the connectivity across the alkyne bridge.

Dynamic NMR for Conformational and Mechanistic Studies

The single bonds in this compound allow for rotational freedom, leading to different possible conformations. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could provide insight into these conformational dynamics. By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers for bond rotation, offering a quantitative understanding of the molecule's flexibility. While specific DNMR studies on this compound are not widely reported, the technique remains a powerful tool for investigating such phenomena in related structures. ipb.pt

Isotopic Labeling for Mechanistic Elucidation (e.g., Deuterium)

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful method for tracing the pathways of chemical reactions. By strategically replacing a specific proton with a deuterium atom in this compound or a reactant leading to its synthesis, one can follow the fate of that position throughout a reaction. For example, in studying an addition reaction across the alkyne, deuterium labeling could confirm the stereochemistry of the addition or identify whether a particular proton is involved in a rearrangement. The absence of a proton signal and the appearance of a distinct deuterium signal (or its effect on adjacent carbons in ¹³C NMR) provides a clear marker for mechanistic analysis.

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Intermediate Detection

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the determination of a molecule's elemental formula. nih.gov For this compound (C₁₀H₉ClO), HRMS can confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass (180.03419).

Beyond simple confirmation, HRMS is a vital tool for real-time reaction monitoring. By analyzing small aliquots of a reaction mixture over time, chemists can track the formation of the desired product and the consumption of starting materials. Its high sensitivity and mass accuracy allow for the detection of low-concentration species, including transient reaction intermediates that may be crucial to understanding the reaction mechanism but are too fleeting to be observed by other methods. nih.gov This capability makes HRMS indispensable for optimizing reaction conditions and uncovering complex mechanistic pathways.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction on a single crystal provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and the conformation adopted in the crystal lattice. While a specific crystal structure for this compound is not publicly documented, data from closely related compounds, such as derivatives of 4-(4-chlorophenyl)but-3-en-2-one and other chlorophenyl-containing molecules, illustrate the power of this technique. nih.govtcichemicals.com Such studies provide a benchmark for understanding the geometric parameters of the chlorophenyl and butynol (B8639501) fragments.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Analysis of related chlorophenyl structures reveals the dominant role of specific interactions in the crystal packing. nih.govgazi.edu.trkayseri.edu.tr Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 48.7 |

| C···H/H···C | 22.2 |

| Cl···H/H···Cl | 8.8 |

| O···H/H···O | 8.2 |

| N···H/H···N | 5.1 |

Data derived from a representative crystal structure analysis of a related chlorophenyl-containing molecule. gazi.edu.tr

These analyses show that while weak van der Waals forces (H···H and C···H contacts) often dominate, specific interactions involving the chlorine (Cl···H) and oxygen (O···H) atoms play a significant and directional role in dictating the supramolecular architecture. gazi.edu.trnih.gov Such insights are critical for crystal engineering and understanding the material properties of the solid.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Progress

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and monitoring their changes during a chemical reaction. For this compound, these techniques would be crucial for tracking the key functional groups: the hydroxyl (-OH), the carbon-carbon triple bond (C≡C), and the chloro-substituted phenyl ring.

A typical analysis would involve monitoring the following spectral regions:

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Reaction Monitoring |

| Hydroxyl | O-H stretch | 3200-3600 (broad) | Disappearance of this band would indicate the reaction of the hydroxyl group. |

| Alkyne | C≡C stretch | 2100-2260 (weak to medium) | Changes in the intensity or position of this peak would signal reactions involving the triple bond. |

| Phenyl Ring | C-H stretch (aromatic) | 3000-3100 | Generally remain unchanged unless the aromatic ring itself is modified. |

| C=C stretch (aromatic) | 1400-1600 | Can shift slightly depending on changes to substituents. | |

| Chloro-Aromatic | C-Cl stretch | 600-800 | Expected to remain stable unless the chlorine atom is displaced. |

Monitoring Reaction Progress:

To utilize vibrational spectroscopy for reaction monitoring, one would typically acquire spectra at various time points during a reaction involving this compound. For example, in an oxidation reaction of the alcohol, one would expect to see the disappearance of the O-H stretching band and the appearance of a new carbonyl (C=O) stretching band around 1700 cm⁻¹. Similarly, in a reaction that consumes the alkyne, the C≡C stretching peak would diminish.

However, without reference spectra of this compound and its potential products, a detailed and practical guide to using IR and Raman spectroscopy for functional group analysis in its reactions cannot be provided.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict molecular properties with high accuracy.

Density Functional Theory is a workhorse of computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). For a molecule like 4-(3-Chlorophenyl)but-3-yn-2-ol, DFT calculations would typically be performed using functionals like B3LYP or PBE0 with a suitable basis set (e.g., 6-311G(d,p)) to obtain optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.govscispace.com However, no published studies present these specific calculations for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for highly accurate energy calculations. These methods would be instrumental in exploring the potential energy surface of this compound, identifying different conformers, and determining their relative stabilities. Despite the power of these techniques, no ab initio studies focused on the energy landscape of this specific compound are available.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations could reveal the preferred conformations of the molecule in different solvent environments and the influence of the solvent on its structure and flexibility. nih.gov Such studies are crucial for understanding how the molecule behaves in a realistic chemical environment, but no such simulations have been reported for this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are frequently used to predict spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. While the prediction of such parameters for molecules containing chlorophenyl and butynol (B8639501) moieties is feasible, specific computational spectroscopic data for this compound is not present in the literature.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the energy profile of a reaction, chemists can identify transition states and intermediates, providing a deeper understanding of reaction kinetics and thermodynamics. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. nih.gov However, no studies on the reaction pathways involving this specific molecule have been published.

Intermolecular Interaction Energy Calculations in Crystal Lattices

Understanding the forces that hold molecules together in a crystal is crucial for predicting crystal packing and material properties. Hirshfeld surface analysis is a common computational technique used to visualize and quantify intermolecular interactions within a crystal. nih.govgazi.edu.trmdpi.com This analysis, often complemented by energy framework calculations, can break down the total interaction energy into contributions from different types of contacts (e.g., hydrogen bonds, van der Waals forces). mdpi.com While studies on related chlorophenyl-containing compounds have utilized these methods to analyze crystal packing, there is no available crystallographic data or corresponding interaction energy calculations for this compound. nih.govgazi.edu.trmdpi.com

Chemical Transformations and Derivatization Strategies of 4 3 Chlorophenyl but 3 Yn 2 Ol

Modification of the Alcohol Functionality

The secondary alcohol group in 4-(3-chlorophenyl)but-3-yn-2-ol is a prime site for various chemical conversions, including oxidation to a ketone and formation of esters and ethers.

Oxidation Reactions to Ketones

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 4-(3-chlorophenyl)but-3-yn-2-one, is a fundamental transformation. Several reagents can achieve this conversion, with manganese dioxide (MnO₂) and Dess-Martin periodinane (DMP) being particularly well-suited for propargylic alcohols due to their mild and selective nature. mychemblog.comwikipedia.orgorganic-chemistry.orgyoutube.comchemistrysteps.comorganic-chemistry.orgcommonorganicchemistry.comacsgcipr.org

Manganese dioxide is a chemoselective reagent that preferentially oxidizes allylic and benzylic alcohols, including propargylic alcohols, without affecting the alkyne functionality. mychemblog.comyoutube.comorganic-chemistry.orgcommonorganicchemistry.comacsgcipr.org The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent like dichloromethane. mychemblog.com

Dess-Martin periodinane is another mild oxidant that efficiently converts primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.orgchemistrysteps.com It is known for its broad functional group tolerance and is effective for substrates sensitive to harsher conditions. wikipedia.org

| Reactant | Reagent/Catalyst | Solvent | Product |

| This compound | Manganese Dioxide (MnO₂) | Dichloromethane | 4-(3-Chlorophenyl)but-3-yn-2-one |

| This compound | Dess-Martin Periodinane (DMP) | Dichloromethane | 4-(3-Chlorophenyl)but-3-yn-2-one |

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, providing a means to introduce a variety of functional groups and to alter the molecule's physical and chemical properties.

Esterification: The Fischer esterification is a classic method for forming esters from alcohols and carboxylic acids, catalyzed by a strong acid like sulfuric acid. athabascau.cawikipedia.orgmasterorganicchemistry.comlibretexts.orgpearson.com By reacting this compound with a carboxylic acid, such as acetic acid, or an acid anhydride (B1165640) like acetic anhydride, the corresponding ester can be synthesized. athabascau.ca The reaction is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.

Etherification: The synthesis of ethers from propargylic alcohols can be achieved through various methods. A common approach involves the reaction of the alcohol with an alkyl halide in the presence of a base. For instance, treatment of this compound with a base to form the corresponding alkoxide, followed by reaction with an alkyl halide like methyl iodide, would yield the methyl ether. More advanced methods for the synthesis of propargyl ethers have also been developed. nih.govmdpi.comsu.se

| Reactant | Reagent/Catalyst | Product |

| This compound | Acetic Anhydride, Acid Catalyst | 1-(3-Chlorophenyl)but-3-yn-2-yl acetate |

| This compound | Sodium Hydride, Methyl Iodide | 4-(3-Chlorophenyl)-2-methoxybut-3-yne |

Reactions of the Alkyne Moiety

The terminal alkyne of this compound is a highly versatile functional group, participating in a range of reactions including cycloadditions, hydrations, hydroaminations, and coupling reactions to form dimers and polymers.

Cycloaddition Reactions (e.g., Click Chemistry for Triazole Derivatives)

The terminal alkyne is an excellent substrate for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.govproquest.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov

In the context of this compound, reaction with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, would yield a 1,2,3-triazole derivative. nih.gov

Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the isomeric 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.orgacs.orgchalmers.senih.gov This complementary regioselectivity enhances the diversity of triazole derivatives that can be synthesized from a single alkyne precursor.

| Reactant 1 | Reactant 2 | Catalyst | Product (Regioisomer) |

| This compound | Benzyl (B1604629) Azide | Copper(I) salt | 1-Benzyl-4-(1-(3-chlorophenyl)prop-2-yn-1-ol)-1H-1,2,3-triazole (1,4-disubstituted) |

| This compound | Benzyl Azide | Ruthenium(II) complex | 1-Benzyl-5-(1-(3-chlorophenyl)prop-2-yn-1-ol)-1H-1,2,3-triazole (1,5-disubstituted) |

Hydration and Hydroamination Reactions

The alkyne functionality can undergo addition reactions with water (hydration) and amines (hydroamination) to introduce new functional groups.

Hydration: The acid-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule, yielding a methyl ketone. For this compound, this reaction would be expected to produce a β-hydroxy ketone.

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various transition metals. wikipedia.orgnih.govnih.gov The intermolecular hydroamination of terminal alkynes with secondary amines can lead to the formation of enamines, which are valuable synthetic intermediates.

| Reactant | Reagent/Catalyst | Product |

| This compound | H₂SO₄, H₂O, HgSO₄ | 4-(3-Chlorophenyl)-4-hydroxybutan-2-one |

| This compound | Diethylamine, Transition Metal Catalyst | (E)-4-(3-Chlorophenyl)-N,N-diethylbut-3-en-2-amine |

Alkyne Dimerization and Polymerization

The terminal alkyne of this compound can be coupled to form symmetrical diynes through dimerization or be subjected to polymerization to create conjugated polymers.

Dimerization: The Glaser-Hay and Eglinton coupling reactions are classical methods for the oxidative homocoupling of terminal alkynes to produce 1,3-diynes. ontosight.aisynarchive.comwikipedia.orgorganic-chemistry.orgsynarchive.comrsc.orgnih.gov These reactions typically employ a copper salt as a catalyst and an oxidant. ontosight.aiwikipedia.orgsynarchive.comrsc.org

Polymerization: Phenylacetylene and its derivatives can be polymerized using various transition metal catalysts, with rhodium-based catalysts being particularly effective. acs.orgrsc.orgrsc.orgacs.orgtcu.ac.jp The polymerization of this compound would be expected to yield a substituted poly(phenylacetylene) with a repeating unit containing the chlorophenyl and hydroxypropyl groups. The properties of the resulting polymer would be influenced by the stereochemistry of the polymer backbone.

| Transformation | Reactant | Reagent/Catalyst | Product |

| Dimerization | This compound | Cu(OAc)₂, Pyridine (Eglinton) | 1,6-bis(3-Chlorophenyl)hexa-2,4-diyne-1,6-diol |

| Dimerization | This compound | CuCl, TMEDA, O₂ (Hay) | 1,6-bis(3-Chlorophenyl)hexa-2,4-diyne-1,6-diol |

| Polymerization | This compound | Rhodium catalyst | Poly[this compound] |

Transformations Involving the Chlorophenyl Group

The presence of a chlorine atom on the phenyl ring of this compound opens up avenues for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling and, theoretically, nucleophilic aromatic substitution.

The chlorine atom of the 3-chlorophenyl group can serve as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon or nitrogen-based substituents. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While direct examples involving this compound are not prevalent in the literature, analogous copper-free Sonogashira couplings of aryl bromides with the structurally similar 2-methyl-3-butyn-2-ol (B105114) have been extensively studied. beilstein-journals.org These studies provide a strong basis for predicting the reactivity of our target compound. For instance, a copper-free palladium-catalyzed coupling of 3-bromoaniline (B18343) with 2-methylbut-3-yn-2-ol has been optimized, suggesting that similar conditions could be applied to this compound. beilstein-journals.org The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of aryl bromides or iodides, often requiring more specialized and electron-rich phosphine (B1218219) ligands to achieve good yields. wikipedia.orgorganic-chemistry.org

Hypothetical Sonogashira Coupling of this compound

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Moderate |

| 2 | 4-Ethynylanisole | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | Good |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl halide. libretexts.org Aryl chlorides, like the one present in this compound, can participate in Suzuki couplings, though they often necessitate more active palladium catalysts and specific ligands compared to their bromide and iodide counterparts. The choice of base and solvent system is also crucial for the reaction's success. nih.gov

Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | High |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org It is a powerful tool for synthesizing arylamines, which are common motifs in pharmaceuticals. The reaction of this compound with various primary or secondary amines would yield a range of N-aryl derivatives. The selection of the appropriate phosphine ligand is critical and depends on the steric and electronic properties of both the aryl chloride and the amine. nih.gov

Hypothetical Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | High |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Good |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. libretexts.org For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub The 3-chlorophenyl group in this compound lacks such strong activation, as the butynol (B8639501) substituent is not a powerful electron-withdrawing group in the context required to facilitate a classical SNAr reaction. Therefore, direct displacement of the chlorine atom by common nucleophiles under standard SNAr conditions is expected to be challenging.

Alternative mechanisms, such as those involving benzyne (B1209423) intermediates under very strong basic conditions, could theoretically lead to substitution, but these often result in a mixture of regioisomers. Given the lack of strong activating groups, transformations via SNAr pathways are less probable for this specific compound compared to the more versatile cross-coupling reactions.

Regioselectivity and Stereoselectivity in Derivatization

The concepts of regioselectivity and stereoselectivity are paramount when considering the derivatization of a multifunctional molecule like this compound.

Regioselectivity: In the context of cross-coupling reactions on the chlorophenyl group, regioselectivity is inherently controlled by the position of the chlorine atom. The substitution will occur at the C-3 position of the phenyl ring. However, in reactions involving other parts of the molecule, such as additions to the alkyne, regioselectivity becomes a critical consideration. For instance, hydrofunctionalization of the alkyne could potentially yield two different regioisomers depending on which carbon of the triple bond is attacked.

Stereoselectivity: The chiral center at the C-2 position, bearing the hydroxyl group, introduces the element of stereoselectivity. Reactions occurring at the chlorophenyl group are unlikely to directly influence this stereocenter. However, if the derivatization strategy involves reactions at the alkyne or the alcohol, the existing chirality can direct the stereochemical outcome of the product. For instance, in reactions of chiral propargylic alcohols, the stereochemistry of the alcohol can influence the stereoselectivity of additions to the alkyne or substitutions at the propargylic position. nih.gov The development of stereoselective methods for the derivatization of chiral propargylic alcohols is an active area of research, with various catalytic systems being employed to control the formation of specific stereoisomers. rsc.org

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Methyl-3-butyn-2-ol |

| 3-Bromoaniline |

| Phenylacetylene |

| 4-Ethynylanisole |

| Trimethylsilylacetylene |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| Pyridine-3-boronic acid |

| Morpholine |

| Aniline |

Applications As Precursors and Chemical Probes in Advanced Research Fields

Role in Material Science and Polymer Chemistry

The presence of both a polymerizable alkyne group and a functional hydroxyl group allows 4-(3-Chlorophenyl)but-3-yn-2-ol to be considered for applications in polymer and materials science. Propargyl alcohol, a related simple alkynyl alcohol, is known to undergo polymerization upon heating or with base treatment. wikipedia.org The derivatives of propargyl alcohol are also key ingredients in creating advanced materials with properties like thermal stability and mechanical strength. rawsource.com

Functional polymers, which are designed with specific chemical groups to impart desired properties, are of great interest in biomedical and materials applications. The hydroxyl group in this compound can act as a functional moiety. While direct polymerization of this specific monomer is not widely documented, the principles of synthesizing functional polymers often involve incorporating monomers with such reactive groups. For instance, alcohols have been used as reducing agents in Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP), a controlled polymerization technique. researchgate.netrsc.org This suggests that the alcohol group could play a role in the polymerization process itself, beyond just being a functional pendant group.

The general strategy for creating functional polyolefins, for example, involves the direct copolymerization of an olefin with a functional comonomer. google.com Although challenges exist due to the functional groups potentially interfering with the catalyst, this remains an effective approach. google.com The alkyne group in this compound could potentially be polymerized through various methods, including those based on triple-bond building blocks, to generate conjugated polymers suitable for optoelectronic materials. rawsource.com

| Polymerization Approach | Potential Role of this compound | Resulting Polymer Type |

| Alkyne Polymerization | Serves as the monomer unit. | Conjugated Polymer |

| AGET ATRP | The alcohol moiety could act as a reducing agent. | Well-defined functional polymer |

| Copolymerization | Acts as a functional comonomer with other monomers (e.g., olefins). | Functional Polyolefin |

Organic electronic materials are central to devices like organic light-emitting diodes (OLEDs) and organic solar cells. numberanalytics.com These materials often consist of π-conjugated systems. Arylalkynes are important building blocks in this field. nih.gov The Sonogashira coupling reaction, which couples terminal alkynes with aryl halides, is a cornerstone for synthesizing these conjugated structures. wikipedia.orgorganic-chemistry.orglibretexts.org

The compound this compound is a terminal arylalkyne derivative, making it a suitable precursor for larger conjugated systems. Through Sonogashira coupling, it can be linked to other aromatic units, extending the π-conjugation and forming molecules with tailored electronic and optical properties. numberanalytics.comresearchgate.net The resulting diarylalkynes are key intermediates in materials science. nih.gov The ability to build complex conjugated structures from simple alkynyl precursors is fundamental to advancing organic electronics. numberanalytics.com

Chemical Probe Development for Biological Systems (Focus on chemical synthesis and structural design, not biological activity itself)

Chemical probes are essential tools in chemical biology for studying biological processes. The terminal alkyne group is a particularly valuable feature in the design of these probes. h1.conih.gov It is a small, stable, and biologically rare functional group that can participate in highly selective "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This allows for the specific labeling and detection of biomolecules.

The synthesis of a chemical probe often involves incorporating a terminal alkyne into a molecule that can mimic a natural substrate or ligand. mdpi.com For example, an alkyne-tagged analogue of the plant sterol sitosterol (B1666911) was synthesized to study its distribution in cells. mdpi.com Similarly, this compound could serve as a foundational fragment for building more complex probes. The terminal alkyne provides the "clickable" handle, while the chlorophenyl group can be used to modulate properties like lipophilicity or to mimic parts of a larger biologically active molecule. The synthesis strategy would involve coupling the alkyne end of the molecule to a biological scaffold or using the entire molecule as a building block in a larger probe structure. nih.govmdpi.com

Ligand Synthesis for Catalysis

Alkynyl ligands have gained significant attention in organometallic chemistry and catalysis due to their unique electronic and steric properties. numberanalytics.com They can act as strong σ-donors and π-acceptors, which allows them to modulate the electronic properties and reactivity of metal centers in catalytic complexes. numberanalytics.comnumberanalytics.com The synthesis of such ligands often involves the incorporation of an alkyne into a larger, often chelating, molecular framework.

The compound this compound, with its terminal alkyne, can be used as a starting material for creating more complex phosphine (B1218219) or amine-based ligands. For instance, ruthenium complexes with bidentate phosphine ligands containing amine functionalities have been used for the cyclization of alkynyl alcohols and amines. rsc.orgnih.gov The synthesis of these specialized ligands often starts from simpler building blocks. The hydroxyl group on this compound also offers a handle for further chemical modification, potentially allowing it to be tethered to other ligand components or to interact with substrates through hydrogen bonding. acs.org

| Ligand Feature | Contribution from this compound |

| Electronic Tuning | The alkynyl group can modulate the metal center's electronics. numberanalytics.com |

| Steric Influence | The substituted phenyl group can provide steric bulk. |

| Functional Handle | The hydroxyl group allows for further synthetic modifications. acs.org |

Intermediates in the Synthesis of Complex Organic Molecules (e.g., helicene-like molecules, naphthyridine fragments)

The reactivity of the alkyne and alcohol functional groups makes this compound a valuable intermediate in the synthesis of complex, polycyclic organic molecules. wikipedia.org

Helicene-like Molecules: Helicenes are polycyclic aromatic compounds with a helical structure, making them inherently chiral. acs.org Their synthesis often relies on the cyclization of precursor molecules containing multiple aromatic and acetylenic units. acs.orgacs.org Alkyne [2+2+2] cycloisomerization reactions are a powerful method for constructing the strained helical backbone. acs.org Intramolecular alkyne aromatization is another key strategy. nih.gov As a substituted arylalkyne, this compound could be incorporated into a larger diyne or triyne precursor, which would then undergo a catalyzed cyclization to form a portion of a helicene-like structure. acs.orgresearchgate.net

Naphthyridine Fragments: Naphthyridines are nitrogen-containing heterocyclic compounds with a range of biological activities. Their synthesis often involves the cyclization of substituted pyridines or anilines with carbonyl compounds or alkynes. nih.govmdpi.comorganic-chemistry.orgresearchgate.net Several synthetic routes to naphthyridine derivatives utilize acetylenic precursors. For instance, a [4+2] cycloaddition between an imine and an alkyne can form the core naphthyridine structure. nih.gov In other methods, an initial condensation between an aminopyridine and an aldehyde containing an alkyne group can lead to the fused heterocyclic system. mdpi.com The structure of this compound makes it a potential building block in such syntheses, where the alkyne participates in the key bond-forming cyclization step.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficiency and Selectivity

The synthesis and transformation of propargylic alcohols are heavily reliant on catalysis. While established methods exist, the pursuit of more efficient, selective, and sustainable catalytic systems for 4-(3-Chlorophenyl)but-3-yn-2-ol remains a significant research frontier.